Bisisocyanide

Astrochemistry High-Energy Materials Theoretical Chemistry

Bisisocyanide, systematically designated as Diisocyanogen with the molecular formula CNNC, is the thermodynamically least stable isomer of the C2N2 family. It features a unique linear sequence of two isocyanide functional groups (-N≡C) directly bonded, distinguishing it from its isomers: Cyanogen (NCCN) and Isocyanogen (CNCN).

Molecular Formula C2N2
Molecular Weight 52.03 g/mol
CAS No. 78800-21-2
Cat. No. B15437753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisisocyanide
CAS78800-21-2
Molecular FormulaC2N2
Molecular Weight52.03 g/mol
Structural Identifiers
SMILES[C-]#[N+][N+]#[C-]
InChIInChI=1S/C2N2/c1-3-4-2
InChIKeyPBONCSGLBNLRPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bisisocyanide (CAS 78800-21-2) for Research: Molecular Identity and Thermochemical Baseline


Bisisocyanide, systematically designated as Diisocyanogen with the molecular formula CNNC, is the thermodynamically least stable isomer of the C2N2 family. It features a unique linear sequence of two isocyanide functional groups (-N≡C) directly bonded, distinguishing it from its isomers: Cyanogen (NCCN) and Isocyanogen (CNCN) [1]. Due to its metastable nature, the compound is strictly available as an analytical reference standard or a specialized chemical intermediate for fundamental research in fields such as astrochemistry, spectroscopy, and high-energy material studies [2]. Its selection is not a matter of routine application but rather a strategic choice for research programs requiring the precise handling and analysis of this elusive molecular species.

Why Scientific Projects Cannot Substitute Bisisocyanide (CNNC) with Other C2N2 Isomers


Substitution of Bisisocyanide with other C2N2 isomers (e.g., Cyanogen or Isocyanogen) is scientifically unsound due to their drastically different thermodynamic stabilities and consequent experimental behaviors. Bisisocyanide is metastable and requires specialized handling techniques, such as low-temperature matrix isolation, to prevent rapid polymerization [1]. In contrast, Cyanogen is a stable, commercially available gas [2]. Using a stable isomer in a study designed for Bisisocyanide would not model its reactivity, invalidate experimental controls, and compromise the integrity of spectroscopic or astrochemical investigations. The procurement of Bisisocyanide is therefore a requirement for achieving experimental fidelity and relevance in targeted research domains.

Bisisocyanide (CAS 78800-21-2) Selection Guide: Quantified Differentiation from C2N2 Isomers


Thermodynamic Stability: Quantifying Metastability Relative to Cyanogen (NCCN)

Bisisocyanide (CNNC) is the least stable C2N2 isomer. Its thermodynamic stability is quantified by its enthalpy of formation, which is significantly higher than that of its stable counterpart, Cyanogen (NCCN). This difference directly impacts its reactivity, isolation, and handling requirements [1].

Astrochemistry High-Energy Materials Theoretical Chemistry Reaction Kinetics

Stability Ranking Among C2N2 Isomers: A Direct Numerical Comparison

Bisisocyanide is not only less stable than Cyanogen but also demonstrably less stable than its other isomer, Isocyanogen (CNCN). This quantitative ranking is crucial for modeling its formation and behavior in extraterrestrial environments and for interpreting spectroscopic data [1].

Theoretical Chemistry Computational Chemistry Molecular Physics Spectroscopy

Defined Polymerization Threshold: A Critical Control Parameter for Experimental Design

The metastability of Bisisocyanide is defined by a specific, experimentally observed polymerization threshold. This quantitative boundary is essential for designing any successful experiment or handling protocol, setting it apart from its more robust isomers [1].

Low-Temperature Chemistry Matrix Isolation Chemical Synthesis Materials Science

Recommended Application Scenarios for Bisisocyanide (CAS 78800-21-2) Based on Verified Evidence


Astrochemical Modeling and Observational Spectroscopy

Bisisocyanide (CNNC) is a critical reference standard for astrochemical studies aiming to detect or model the presence of metastable C2N2 isomers in the interstellar medium (ISM) or planetary atmospheres. Its high enthalpy of formation (613.2 kJ/mol) [1] and low polymerization threshold (-30 °C) [2] are key inputs for computational models predicting its abundance and spectral signatures. Laboratories using rotational or infrared spectroscopy to search for this molecule require a pure sample to generate the benchmark data necessary to interpret astronomical observations.

Fundamental Spectroscopic Investigation via Matrix Isolation

Due to its high reactivity, the only viable method for routine experimental study of Bisisocyanide is matrix isolation. This technique involves trapping the molecule in a frozen, inert gas matrix (e.g., argon) at cryogenic temperatures (typically < 20 K) to prevent polymerization [3]. Research programs focused on high-resolution infrared, Raman, or UV-Vis spectroscopy of transient species require procurement of Bisisocyanide specifically for this application, as its behavior and spectral fingerprint are unique among the C2N2 isomers [4].

High-Energy Material and Reaction Kinetics Research

The quantifiably high-energy state of Bisisocyanide, 303.05 kJ/mol less stable than Cyanogen [1], makes it a subject of interest for reaction kinetics and high-energy material studies. Researchers investigating the fundamental limits of chemical stability, isomerization pathways, or the controlled release of energy rely on the unique thermodynamic properties of CNNC. Its procurement is essential for empirical validation of computational chemistry models and for exploring its potential as a precursor in novel, energy-intensive reactions.

Validating Theoretical Chemistry and Computational Models

Bisisocyanide's well-defined but anomalous stability among C2N2 isomers (NCCN < CNCN < CNNC) provides a rigorous benchmark for high-level ab initio computational methods [5]. Research groups specializing in the development of density functional theory (DFT), coupled-cluster, or other post-Hartree-Fock methods use the calculated and experimental data for CNNC to validate the accuracy of their models for predicting the properties of metastable and electronically complex molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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